molecular formula C32H42O9 B12300275 1-Acetyltrichilinin

1-Acetyltrichilinin

Cat. No.: B12300275
M. Wt: 570.7 g/mol
InChI Key: SAEWWOQZFBDINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyltrichilinin is an organic compound belonging to the limonoid class of compounds. It is characterized by its white solid form and faint odor. The compound is sparingly soluble in water but readily dissolves in organic solvents. It exhibits excellent thermal and chemical stability .

Preparation Methods

1-Acetyltrichilinin can be synthesized through the reaction of triaminobenzene with acetic anhydride . The specific synthetic route involves:

Chemical Reactions Analysis

1-Acetyltrichilinin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific reaction type and conditions.

Scientific Research Applications

1-Acetyltrichilinin has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Acetyltrichilinin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

1-Acetyltrichilinin can be compared with other limonoid compounds, such as:

Properties

Molecular Formula

C32H42O9

Molecular Weight

570.7 g/mol

IUPAC Name

[16,18-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate

InChI

InChI=1S/C32H42O9/c1-16(33)39-23-13-25(41-18(3)35)32(7)22-12-24(40-17(2)34)30(5)20(19-10-11-37-14-19)8-9-21(30)31(22,6)28(36)26-27(32)29(23,4)15-38-26/h9-11,14,20,22-28,36H,8,12-13,15H2,1-7H3

InChI Key

SAEWWOQZFBDINP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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